2-Bromo-4-nitropyridin-3-OL
Overview
Description
2-Bromo-4-nitropyridin-3-OL is a chemical compound with the molecular formula C5H3BrN2O3 and a molecular weight of 218.99 g/mol It is characterized by the presence of a bromine atom at the second position, a nitro group at the fourth position, and a hydroxyl group at the third position on the pyridine ring
Preparation Methods
The synthesis of 2-Bromo-4-nitropyridin-3-OL typically involves the nitration of 2-bromo-3-hydroxypyridine. . The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
2-Bromo-4-nitropyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyridines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-4-nitropyridin-3-OL has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Bromo-4-nitropyridin-3-OL exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-nitropyridin-3-OL include:
2-Bromo-3-nitropyridine: Lacks the hydroxyl group at the third position, which affects its reactivity and applications.
4-Bromo-2-nitropyridine: Has the bromine and nitro groups at different positions, leading to different chemical properties and reactivity.
3-Bromo-4-nitropyridine: Similar structure but with the bromine and nitro groups swapped, resulting in different reactivity patterns.
Properties
IUPAC Name |
2-bromo-4-nitropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZHPRIYEQZWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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